2,6-Dimethylpyrazine is known for its roasted, nutty, and earthy aroma, making it a valuable flavoring agent in the food industry. It is commonly associated with roasted nuts, coffee, chocolate, and certain cooked meats. The compound also plays a role in chemical communication in the animal kingdom. For instance, it has been identified as an active component in wolf urine, contributing to its fear-inducing effect on mice. []
Related Compounds
2,5-Dimethylpyrazine
Compound Description: 2,5-Dimethylpyrazine is an organic compound with a nutty aroma. It is structurally similar to 2,6-dimethylpyrazine, with the only difference being the position of one methyl group on the pyrazine ring. This seemingly small structural change has significant implications for its coordination chemistry. [, , ]
Relevance: The papers highlight that while 2,6-dimethylpyrazine readily coordinates to metal ions through its nitrogen atoms, 2,5-dimethylpyrazine is often sterically hindered from doing so due to the methyl group adjacent to the nitrogen. [, , ] This difference in coordination behavior is observed in the formation of various metal complexes, where 2,6-dimethylpyrazine acts as a ligand while 2,5-dimethylpyrazine often remains uncoordinated in the crystal structure as a solvate molecule. This highlights the importance of steric effects in coordination chemistry and demonstrates how subtle structural differences can lead to distinct chemical behavior. These two isomers are frequently studied together to understand these effects. [, , ]
Tetramethylpyrazine
Compound Description: Tetramethylpyrazine, also known as ligustrazine, is a compound with a strong, roasted nut aroma. It is found in various foods and traditional medicine. [, ] Like 2,6-dimethylpyrazine, it belongs to the alkylpyrazine family and contributes to the flavor profile of roasted foods. [, , ]
Relevance: Tetramethylpyrazine is structurally related to 2,6-dimethylpyrazine, possessing two additional methyl groups on the pyrazine ring. [, ] Both compounds are important flavor components in roasted coffee and other foodstuffs. [, , ] The presence and abundance of different alkylpyrazines, including 2,6-dimethylpyrazine and tetramethylpyrazine, can significantly influence the overall sensory profile of the final product. Studying the formation and concentration of these related compounds helps in understanding flavor development during food processing.
2,3-Dimethylpyrazine
Compound Description: 2,3-Dimethylpyrazine, another alkylpyrazine, is characterized by its potent, nutty, and roasted aroma. It is naturally occurring in various foods, particularly those subjected to roasting or heat treatment. [, , ]
Relevance: This compound is structurally analogous to 2,6-dimethylpyrazine, sharing the core pyrazine structure but differing in the placement of methyl substituents. [, , ] Both are important contributors to the aroma of roasted foodstuffs, including coffee, peanuts, and various nuts. [, ] Their presence and relative concentrations influence the overall sensory profile of these foods.
2-Methylpyrazine
Compound Description: 2-Methylpyrazine is a heterocyclic aromatic compound with a characteristic nutty and roasted aroma. It is frequently found in cooked foods, contributing to their desirable flavor profiles. [, , , , ]
Relevance: 2-Methylpyrazine is structurally related to 2,6-dimethylpyrazine, as both belong to the alkylpyrazine family. [, , , , ] The key distinction lies in the number of methyl substituents attached to the pyrazine ring. This seemingly minor structural variation leads to differences in their sensory characteristics. Both 2-methylpyrazine and 2,6-dimethylpyrazine, along with other alkylpyrazines, are crucial for the overall flavor profile of roasted products like coffee, peanuts, and other nuts. Understanding their formation mechanisms and factors influencing their concentrations is vital in food chemistry and technology.
Ethylpyrazine
Compound Description: Ethylpyrazine is another alkylpyrazine known for its potent, earthy, and nutty aroma. This compound is frequently found in cooked foods, contributing to their overall flavor profile. [, , , ]
Relevance: Ethylpyrazine is structurally related to 2,6-dimethylpyrazine, both belonging to the alkylpyrazine family. [, , , ] The key difference lies in the substituent attached to the pyrazine ring; ethylpyrazine has an ethyl group, while 2,6-dimethylpyrazine has two methyl groups. Despite this difference, both compounds contribute significantly to the aroma of roasted products like coffee. Their relative abundance can influence the final flavor profile of the food.
2-Ethyl-6-methylpyrazine
Compound Description: 2-Ethyl-6-methylpyrazine is an alkylpyrazine known for its roasted, nutty, and earthy aroma. It is often found in various cooked foods, contributing to their desirable flavor profiles. [, , , ]
Relevance: This compound is structurally related to 2,6-dimethylpyrazine, both belonging to the alkylpyrazine family. [, , , ] The difference lies in the substituents attached to the pyrazine ring: 2-ethyl-6-methylpyrazine has one ethyl and one methyl group, while 2,6-dimethylpyrazine has two methyl groups. Despite this difference, both compounds are significant contributors to the aroma of roasted foods like coffee.
2-Ethyl-5-methylpyrazine
Compound Description: 2-Ethyl-5-methylpyrazine, an alkylpyrazine, possesses a distinct roasted, nutty, and earthy aroma. It is commonly found in heat-treated foods, contributing to their desirable flavor profiles. [, ]
Relevance: 2-Ethyl-5-methylpyrazine is structurally similar to 2,6-dimethylpyrazine, with both belonging to the alkylpyrazine family. [, ] They differ in their substituents: 2-ethyl-5-methylpyrazine has one ethyl and one methyl group, while 2,6-dimethylpyrazine has two methyl groups. These minor structural differences lead to slight variations in their sensory properties. Both are found in roasted foods and contribute to the overall aroma profile.
2,3,5-Trimethylpyrazine
Compound Description: 2,3,5-Trimethylpyrazine is an alkylpyrazine known for its strong, pungent, and nutty aroma. This compound is commonly found in various cooked foods, particularly those subjected to roasting. [, , , ]
Relevance: This compound is structurally analogous to 2,6-dimethylpyrazine, sharing the core pyrazine structure but differing in the placement and number of methyl substituents. [, , , ] Both are important contributors to the aroma of roasted foodstuffs, including coffee. [, ] Their presence and relative concentrations influence the overall sensory profile of these foods.
2-Ethyl-3,6-dimethylpyrazine
Compound Description: 2-Ethyl-3,6-dimethylpyrazine is an alkylpyrazine characterized by its roasted, nutty, and slightly earthy aroma. It is found in several cooked foods, contributing to their complex flavor profile. [, ]
Relevance: This compound is structurally similar to 2,6-dimethylpyrazine, both belonging to the alkylpyrazine family. [, ] The key difference lies in the substituents attached to the pyrazine ring. 2-Ethyl-3,6-dimethylpyrazine has one ethyl and two methyl groups, while 2,6-dimethylpyrazine has two methyl groups. This subtle difference influences their aroma nuances, contributing to the complexity of roasted food flavors.
2-Ethyl-3,5-dimethylpyrazine
Compound Description: 2-Ethyl-3,5-dimethylpyrazine, an alkylpyrazine, exhibits a characteristic roasted, nutty, and earthy aroma. It is a common volatile compound found in cooked foods, especially those subjected to high temperatures like roasting. [, ]
Relevance: This compound is structurally similar to 2,6-dimethylpyrazine, with both belonging to the alkylpyrazine family. [, ] They differ in their substituents: 2-ethyl-3,5-dimethylpyrazine has one ethyl and two methyl groups, while 2,6-dimethylpyrazine possesses two methyl groups. This structural variation leads to subtle differences in their aroma properties. Both compounds contribute to the complex and desirable flavor profile of roasted food products.
Pyrazine
Compound Description: Pyrazine is a simple aromatic heterocyclic organic compound. It is the parent compound of the pyrazine family, which includes 2,6-dimethylpyrazine. [] While pyrazine itself might not have a prominent aroma, it serves as a precursor for various substituted pyrazines that are important flavor and aroma compounds. []
Relevance: Pyrazine is the core structure for 2,6-dimethylpyrazine and other related alkylpyrazines. [] Understanding its reactivity and how various substituents like methyl and ethyl groups influence the sensory properties of its derivatives is fundamental in food chemistry.
Relevance: Though structurally similar to 2,6-dimethylpyrazine, pyrimidine serves a different function in biological systems. [] Comparing these two compounds helps illustrate the diverse roles of heterocyclic aromatic compounds.
Sources and Classification
2,6-Dimethylpyrazine can be derived from natural sources such as roasted coffee and certain spices. It is classified as a heterocyclic aromatic compound due to the presence of nitrogen atoms in its ring structure. The compound belongs to the broader category of pyrazines, which are known for their diverse biological activities and industrial applications.
Synthesis Analysis
The synthesis of 2,6-dimethylpyrazine can be achieved through several methods:
Conventional Chemical Synthesis:
One method involves the reaction of 1,2-diaminopropane with diketones or aldehydes under acidic conditions. The reaction typically requires heating and can be conducted in various solvents to optimize yield and purity.
A notable synthetic route utilizes bio-glycerol and 1,2-propylenediamine over mixed oxide catalysts, such as zinc chromite, which enhances the reaction efficiency and selectivity towards 2,6-dimethylpyrazine .
Catalytic Methods:
Recent studies have focused on using bi-functional catalysts to facilitate the cyclocondensation of glycerol with diamines, achieving high yields of 2,6-dimethylpyrazine. The reaction parameters such as temperature, pressure, and catalyst composition are critical for optimizing product yield .
Another innovative approach involves using metal oxides (e.g., magnesium, iron) as catalysts in vapor-phase reactions, which have shown promising results in terms of efficiency and environmental sustainability .
Molecular Structure Analysis
The molecular structure of 2,6-dimethylpyrazine features:
Chemical Formula: C6H8N2
Molecular Weight: Approximately 124.14 g/mol
Structural Characteristics:
The compound consists of a pyrazine ring with two methyl groups attached at the 2 and 6 positions.
The presence of nitrogen atoms contributes to its basicity and reactivity compared to other hydrocarbons.
Chemical Reactions Analysis
2,6-Dimethylpyrazine participates in various chemical reactions:
Substitution Reactions:
The methyl groups on the pyrazine ring can undergo electrophilic substitution reactions under specific conditions, allowing for further functionalization of the molecule.
Condensation Reactions:
It can react with aldehydes or ketones to form more complex structures through condensation reactions. This property is exploited in synthesizing various derivatives used in pharmaceuticals.
Oxidation Reactions:
Under oxidative conditions, 2,6-dimethylpyrazine may be converted into more oxidized forms which can serve as intermediates in synthetic pathways for other compounds.
Mechanism of Action
The mechanism of action for 2,6-dimethylpyrazine primarily involves its role as a flavoring agent and its biological activities:
Flavor Profile: Its unique roasted flavor profile makes it a popular choice in food formulations.
Biological Activity: Research indicates that pyrazine derivatives may exhibit antimicrobial properties and influence metabolic processes in various organisms .
Biological Mechanisms
Studies have shown that compounds like 2,6-dimethylpyrazine can interact with cellular pathways, potentially influencing cell signaling mechanisms related to taste perception and metabolic regulation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethylpyrazine are summarized below:
Property
Value
Appearance
Colorless liquid
Boiling Point
Approximately 130 °C
Melting Point
Not well-defined
Density
~0.95 g/cm³
Solubility
Soluble in organic solvents; slightly soluble in water
Flash Point
~30 °C
These properties contribute to its utility in various applications across different industries.
Applications
2,6-Dimethylpyrazine has several important applications:
Food Industry: Used extensively as a flavoring agent due to its pleasant aroma reminiscent of roasted nuts.
Pharmaceuticals: Serves as an intermediate in the synthesis of various bioactive compounds.
Agrochemicals: Utilized in the formulation of pesticides and herbicides due to its potential biological activity.
Perfumes and Fragrances: Incorporated into fragrance formulations for its distinctive scent profile.
Research Applications: Employed in studies exploring structure-activity relationships within pyrazine derivatives for potential therapeutic uses .
Properties
CAS Number
108-50-9
Product Name
2,6-Dimethylpyrazine
IUPAC Name
2,6-dimethylpyrazine
Molecular Formula
C6H8N2
Molecular Weight
108.14 g/mol
InChI
InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3
InChI Key
HJFZAYHYIWGLNL-UHFFFAOYSA-N
SMILES
CC1=CN=CC(=N1)C
Solubility
soluble in water, organic solvents very soluble (in ethanol)
Synonyms
2,5-dimethylpyrazine 2,5-DMP 2,6-dimethylpyrazine
Canonical SMILES
CC1=CN=CC(=N1)C
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